2-Chloro-2,3,3-triphenyl-1,4-dioxane
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Overview
Description
2-Chloro-2,3,3-triphenyl-1,4-dioxane is a chemical compound with the molecular formula C22H19ClO2 It is characterized by its unique structure, which includes a dioxane ring substituted with three phenyl groups and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,3,3-triphenyl-1,4-dioxane typically involves the reaction of triphenylmethanol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions generally require an inert atmosphere and controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,3,3-triphenyl-1,4-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or alcohol derivative.
Scientific Research Applications
2-Chloro-2,3,3-triphenyl-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-2,3,3-triphenyl-1,4-dioxane involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2,3,3-triphenyl-1,3-dioxane
- 2-Chloro-2,3,3-triphenyl-1,4-dioxolane
- 2-Chloro-2,3,3-triphenyl-1,4-dioxepane
Uniqueness
2-Chloro-2,3,3-triphenyl-1,4-dioxane is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
6963-21-9 |
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Molecular Formula |
C22H19ClO2 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
2-chloro-2,3,3-triphenyl-1,4-dioxane |
InChI |
InChI=1S/C22H19ClO2/c23-22(20-14-8-3-9-15-20)21(24-16-17-25-22,18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15H,16-17H2 |
InChI Key |
GZCUZZBVNFDHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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